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Compound of Interest

3(4-
Compound Name: Methoxyphenyl)sulfonyl]propanoic
acid
Cat. No.: B1608745
\ v

An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-
Methoxyphenyl)sulfonyl]propanoic acid

Foreword: This document serves as a comprehensive technical guide on the physicochemical
properties of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid. It is designed for an audience of
researchers, medicinal chemists, and drug development professionals who require a
foundational understanding of this compound for potential synthesis, analysis, or application.
While experimental data for this specific molecule is not widely available in public literature, this
guide provides the essential theoretical framework and detailed experimental protocols
necessary for its complete characterization. The methodologies are presented with a focus on
scientific integrity, explaining the causality behind experimental choices to ensure robust and
reproducible results.

Molecular Identity and Structural Rationale

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (CAS No. 91062-23-6) is a synthetic organic
compound featuring three key functional groups that dictate its chemical behavior: a methoxy-
substituted aromatic ring, a sulfonyl group, and a terminal carboxylic acid.[1] The interplay of
these groups defines its potential as a scaffold in medicinal chemistry or materials science.

» 4-Methoxyphenyl Group: This moiety provides a degree of lipophilicity and engages in
aromatic interactions (e.g., Tt-1t stacking). The methoxy group is a moderate electron-
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donating group, influencing the electronic properties of the aromatic system.

» Sulfonyl Group (-SOz2-): The sulfone is a critical functional group, acting as a strong hydrogen
bond acceptor. It is metabolically stable and often used as a bioisostere for other groups. Its
strong electron-withdrawing nature can influence the acidity of adjacent protons, although in
this structure, it is separated from the carboxylic acid by an ethylene bridge.

e Propanoic Acid Group: This terminal carboxylic acid is the primary acidic center of the
molecule, making the compound ionizable at physiological pH. It serves as a key site for
hydrogen bonding and salt formation, which are critical for aqueous solubility and potential
biological interactions.

Chemical Structure:

Figure 1: Functional group breakdown of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the
compound. The lack of extensive experimental data in the literature necessitates a combination
of confirmed information and computationally predicted values, which serve as essential
starting points for empirical validation.
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Property

Value

Source | Method

Significance in
Drug Development

CAS Number

91062-23-6

[1]

Unique chemical
identifier for regulatory
and database

tracking.

Molecular Formula

C10H1205S

[1]

Confirms elemental

composition.

Molecular Weight

244.26 g/mol

[1]

Impacts diffusion,
molar concentration
calculations, and fits
within Lipinski's Rule

of Five.

Appearance

White to off-white

solid

Typical for similar

structures

Basic quality control

parameter.

Melting Point (°C)

Not Reported

To be determined

experimentally

Indicator of purity and
lattice energy. A sharp
range suggests high

purity.

Governs the ionization

state at physiological

) Computational pH (7.4), critically
pKa ~4.0 (Predicted) o ] -
Prediction affecting solubility,
absorption, and
receptor binding.
Measures lipophilicity,
] predicting membrane
) Computational -
LogP (o/w) ~1.5 (Predicted) o permeability and
Prediction

potential for oral

absorption.

Aqueous Solubility

Not Reported

To be determined

experimentally

A critical factor for
formulation and

bioavailability.
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Expected to be pH-
dependent due to the

carboxylic acid.

Experimental Workflows for Characterization

This section provides validated, step-by-step protocols for determining the key physicochemical
properties. The inclusion of system suitability and validation checks is critical for ensuring the
trustworthiness of the generated data.

Protocol for Melting Point Determination (Capillary
Method)

Rationale: This method is a simple yet powerful tool for assessing the purity of a crystalline
solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the
melting point range.

Methodology:

» Calibration: Verify the performance of the melting point apparatus using certified standards
with melting points bracketing the expected range (e.g., benzophenone, 48-50°C; caffeine,
235-237°C).

o Sample Preparation: Finely crush a small sample of the compound to a dry powder. Pack the
powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard
surface.

¢ Measurement:

o Place the capillary tube into the heating block of the apparatus.

[¢]

Set a rapid heating ramp (10-20°C/min) to approach the expected melting point.

[e]

Once within 20°C of the expected melting point, reduce the ramp rate to a slow, controlled
1-2°C/min. This ensures thermal equilibrium between the sample and the thermometer.

[e]

Record the temperature at which the first droplet of liquid is observed (T_onset).
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o Record the temperature at which the last solid particle melts (T_clear).

e Reporting: Report the result as a range (T_onset — T_clear). The experiment should be
performed in triplicate to ensure reproducibility.

Caption: Workflow for accurate melting point determination.

Protocol for Aqueous Solubility (Shake-Flask Method)

Rationale: The equilibrium shake-flask method is the gold-standard for determining
thermodynamic solubility. It is crucial for predicting how a compound will behave in aqueous
media, a prerequisite for any biological application. For an ionizable compound like this,
determining solubility at multiple pH values (e.g., pH 2.0, 7.4) is essential.

Methodology:

o System Preparation: Prepare buffers at the desired pH values (e.g., pH 2.0 HCI/KCI buffer,
pH 7.4 phosphate buffer).

o Equilibration:

o Add an excess amount of the solid compound to a glass vial containing a known volume of
the pH buffer. "Excess" is critical to ensure a saturated solution is formed.

o Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled
environment (e.g., 25°C or 37°C) for 24-48 hours. This duration is necessary to ensure
true thermodynamic equilibrium is reached.

o Phase Separation: After equilibration, remove the vials and allow the undissolved solid to
settle by gravity for 1-2 hours. To ensure complete removal of solids, withdraw the
supernatant and filter it through a low-binding 0.22 pum syringe filter (e.g., PVDF).

¢ Quantification:
o Accurately dilute the filtered supernatant with a suitable mobile phase.

o Quantify the concentration of the dissolved compound using a validated High-Performance
Liguid Chromatography (HPLC) method with a UV detector.
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o Calculate the concentration against a multi-point calibration curve prepared from a stock
solution of the compound in an organic solvent (e.g., acetonitrile or methanol).

 Validation: Visually inspect the solid material at the bottom of the vial after the experiment. If
it has changed form (e.g., become amorphous or changed crystal habit), it may indicate the
formation of a different solid-state form, which should be noted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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